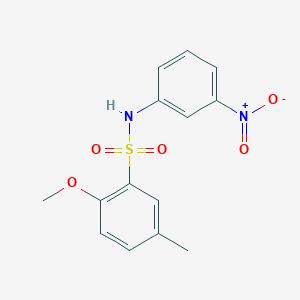
3,5-bis(2-chlorophenyl)-1,2,4-oxadiazole
Descripción general
Descripción
3,5-bis(2-chlorophenyl)-1,2,4-oxadiazole (CPO) is a heterocyclic organic compound that has gained significant attention in scientific research due to its unique properties. CPO is a white crystalline powder that is insoluble in water but soluble in organic solvents such as chloroform, acetone, and ethanol.
Aplicaciones Científicas De Investigación
Antimicrobial and Toxicity Studies
- Oxadiazole derivatives, including 3,5-bis-(phenyl)-1,2,4-oxadiazole and its chlorinated variants, have been synthesized and evaluated for their antimicrobial activity and toxicity towards brine shrimp (Artemia salina Leach). The characterization of these compounds was based on IR, NMR (1D and 2D), and mass spectral data, indicating their potential application in biological fields (Machado et al., 2005).
Material Science and Chemical Properties
- Oxadiazole and its derivatives have been utilized in the synthesis of various chemical compounds. For instance, diaminoglyoxime was used to synthesize bis(1,2,4-oxadiazoles), 1,2,4-oxadiazolyl-quinazolines, and 1,2,4-oxadiazolyl-benzothiazinones by reacting with various ketones, demonstrating the chemical versatility of oxadiazole structures (Khanmiri et al., 2014).
- New poly(1,3,4-oxadiazole-imide)s containing dimethylsilane units were prepared and showed significant solubility in various organic solvents, high thermal stability, and potential for use in thin coatings due to their smooth, pinhole-free surfaces as observed in atomic force microscopy investigations. These polymers also exhibited fluorescence, making them suitable for applications in material sciences (Hamciuc et al., 2005).
Inhibition of Corrosion
- Certain oxadiazole derivatives, such as 3,5-bis(n-pyridyl)-1,3,4-oxadiazole, have demonstrated good corrosion inhibition properties for mild steel in perchloric acid solutions. These findings suggest their potential use in industrial applications where corrosion resistance is crucial (Lebrini et al., 2005).
Biomedical Applications
- A copper(II) complex of 3,5-bis(2'-pyridyl)-1,2,4-oxadiazole has been synthesized and characterized, exhibiting significant activity against human hepatoblastoma HepG2 and colorectal carcinoma HT29 cells. The interaction of this complex with native DNA suggests potential applications in the field of oncology and pharmacology (Terenzi et al., 2010).
Propiedades
IUPAC Name |
3,5-bis(2-chlorophenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N2O/c15-11-7-3-1-5-9(11)13-17-14(19-18-13)10-6-2-4-8-12(10)16/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDTXASRHPBHQAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)C3=CC=CC=C3Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[4-(1-azepanyl)-2-quinazolinyl]-6-methoxyphenol](/img/structure/B5757138.png)


![1-phenyl-N-[3-(1H-tetrazol-1-yl)phenyl]methanesulfonamide](/img/structure/B5757162.png)

![N-methyl-N-[(4-methylphenyl)sulfonyl]-N'-(phenylsulfonyl)benzenecarboximidamide](/img/structure/B5757169.png)
![1-[2-(2-tert-butyl-6-methylphenoxy)ethyl]pyrrolidine](/img/structure/B5757177.png)

![2-(2,3-dichlorophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5757185.png)
![methyl [(6-nitro-1,3-benzothiazol-2-yl)thio]acetate](/img/structure/B5757188.png)
